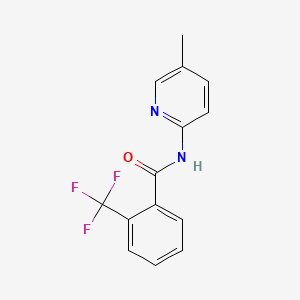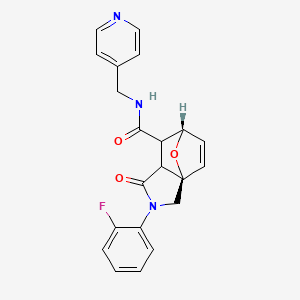
N-(4-butoxy-3-methoxybenzyl)-N'-cyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butoxy-3-methoxybenzyl)-N’-cyclohexylurea: is a synthetic organic compound characterized by the presence of a butoxy group, a methoxy group, and a cyclohexylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butoxy-3-methoxybenzyl)-N’-cyclohexylurea typically involves the reaction of 4-butoxy-3-methoxybenzylamine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of N-(4-butoxy-3-methoxybenzyl)-N’-cyclohexylurea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-butoxy-3-methoxybenzyl)-N’-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(4-butoxy-3-methoxybenzyl)-N’-cyclohexylurea is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of inhibitors or activators of specific enzymes or receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development. Researchers investigate its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: In the industrial sector, N-(4-butoxy-3-methoxybenzyl)-N’-cyclohexylurea is used in the formulation of specialty chemicals, coatings, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(4-butoxy-3-methoxybenzyl)-N’-cyclohexylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. Researchers use various biochemical and biophysical techniques to elucidate the compound’s mechanism of action.
Comparaison Avec Des Composés Similaires
- N-(4-butoxy-3-methoxybenzyl)-2-(2,4-dichlorophenoxy)acetamide
- (4-butoxy-3-methoxybenzyl)amine
Comparison: N-(4-butoxy-3-methoxybenzyl)-N’-cyclohexylurea is unique due to the presence of the cyclohexylurea moiety, which imparts distinct chemical and biological properties Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity
Propriétés
Formule moléculaire |
C19H30N2O3 |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1-[(4-butoxy-3-methoxyphenyl)methyl]-3-cyclohexylurea |
InChI |
InChI=1S/C19H30N2O3/c1-3-4-12-24-17-11-10-15(13-18(17)23-2)14-20-19(22)21-16-8-6-5-7-9-16/h10-11,13,16H,3-9,12,14H2,1-2H3,(H2,20,21,22) |
Clé InChI |
MDIPOURTBNSMBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)CNC(=O)NC2CCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-nitro-5-[methoxy(4-pyridinylamino)methylene]-4-methyl-2,5-dihydro-1H-2-benzazepine-1-carboxylic acid](/img/structure/B13372115.png)
![Ethyl 4-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13372121.png)
![6-(4-chlorophenyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372128.png)
![4-Phenyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13372130.png)

![tert-butyl 3-[(4-{[(1-phenylethyl)amino]carbonyl}-1-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13372147.png)

![6-(3,5-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372154.png)
![4-Chlorophenyl 1-methyl-1-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether](/img/structure/B13372162.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372167.png)
![N-[2-(1-hydroxy-1-methylethyl)-4-methylphenyl]acetamide](/img/structure/B13372171.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-6-methyl-4-pyrimidinol](/img/structure/B13372197.png)
![3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372204.png)
